Eckol
Overview
Description
Eckol is a phlorotannin isolated from brown algae in the family Lessoniaceae such as species in the genus Ecklonia . The molecule possesses a dibenzo-p-dioxin skeleton and a phloroglucinol component . It exhibits multiple therapeutic properties and health benefits .
Synthesis Analysis
Eckol has been synthesized through controlled O-acylations of dieckol . Acyl groups could be consistently introduced to the 6-O position of dieckol with high regioselectivity .Molecular Structure Analysis
Eckol has a molecular formula of C18H12O9 . It can be viewed as a phloroglucinol trimer . The molecular structure and amount of phenol groups could be important factors for its activity .Chemical Reactions Analysis
Eckol has shown to inhibit tyrosinase activity and melanin synthesis in B16F10 melanoma cells . It decreased the expression of tyrosinase, tyrosinase-related protein (TRP) 1, and TRP2 .Physical And Chemical Properties Analysis
Eckol has a molar mass of 372.283 g·mol−1 . More detailed physical and chemical properties might require further investigation.Scientific Research Applications
Radioprotective Properties
Eckol demonstrates significant radioprotective efficacy, particularly in protecting against gamma-ray-induced damage in vivo. It decreases the mortality of lethally irradiated mice, aids in hematopoietic recovery, repairs damaged DNA in immune cells, and enhances their proliferation, which is severely suppressed by ionizing radiation. This suggests its potential as an adjuvant therapy to alleviate radiation-induced injuries in cancer patients (Park et al., 2008).
Cytoprotective Effect Against Oxidative Stress
Eckol has been found to exhibit a cytoprotective effect against oxidative stress-induced cell damage in lung fibroblast cells. It scavenges various radicals and prevents lipid peroxidation, thereby reducing cell death induced by hydrogen peroxide and radiation in these cells (Kang et al., 2005).
Enhancing Heme Oxygenase-1 Expression
Research indicates that eckol enhances the expression of heme oxygenase-1 (HO-1) in HepG2 cells through activation of the Nrf2/JNK pathway. This leads to the suppression of reactive oxygen species production and an increase in glutathione levels, suggesting eckol's role as a natural antioxidant and cytoprotective agent (Jun et al., 2014).
Anti-Plasmin Inhibitor
Eckol, isolated from Ecklonia kurome Okamura, acts as a potent and specific anti-plasmin inhibitor. It has a novel phlorotannin structure and exhibits inhibitory activities on plasma plasmin inhibitors, which may have therapeutic implications (Fukuyama et al., 1989).
Antiallergic Effects
Eckol exhibits significant antiallergic effects by inhibiting immunoglobulin E-mediated mast cell activation and passive cutaneous anaphylaxis in mice. It reduces cytokine production and suppresses nuclear factor kappa B activation, suggesting its potential as a therapeutic agent for allergic disorders (Han et al., 2020).
Plant Growth and Aphid Resistance
Eckol's foliar application in cabbage significantly enhances growth, phytochemical constituents, and aphid resistance capacity. It increases photosynthetic pigments, protein, proline, and iridoid glycosides levels in cabbage leaves, demonstrating its dual effects as a plant growth promoter and insect repellent (Rengasamy et al., 2016).
properties
IUPAC Name |
4-(3,5-dihydroxyphenoxy)dibenzo-p-dioxin-1,3,6,8-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O9/c19-7-1-8(20)3-10(2-7)25-16-12(23)6-13(24)17-18(16)27-15-11(22)4-9(21)5-14(15)26-17/h1-6,19-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZZRBGISTUIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237333 | |
Record name | Eckol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eckol | |
CAS RN |
88798-74-7 | |
Record name | Eckol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88798-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eckol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088798747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eckol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECKOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5E8354UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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